Thermodynamic Preference in Ortho-Para Isomerization: 2-Bromophenol vs. 4-Bromophenol Equilibrium
Under catalytic conditions promoting bromine migration (aluminium phenoxides or proton acids at 80-180°C), the equilibrium constant for the ortho-para isomerization of monobromophenols (R2/4 = [2-bromophenol]/[4-bromophenol]) was experimentally determined to be 1.9 ± 0.3 [1]. This quantifies a clear thermodynamic preference for the ortho isomer, indicating that in systems where equilibration is possible, 2-bromophenol will predominate over its para analog.
| Evidence Dimension | Equilibrium constant for ortho-para isomerization (R2/4) |
|---|---|
| Target Compound Data | [2-bromophenol] at equilibrium |
| Comparator Or Baseline | [4-bromophenol] at equilibrium |
| Quantified Difference | Equilibrium constant = 1.9 ± 0.3 (favoring 2-bromophenol) |
| Conditions | Transbromination of phenols in the presence of aluminium phenoxide or proton acid catalysts at temperatures between 80 and 180°C |
Why This Matters
This data is critical for process chemists designing bromination or isomerization reactions; selecting 2-bromophenol as a starting material or expecting its predominance at equilibrium can guide yield optimization and byproduct management strategies.
- [1] Jonkheer, P. C. Th. M., Moen, J., Wolters, J., & Kooyman, E. C. (1978). Transsubstitution and equilibrium of phenols. Part III. Transbromination of phenols in the presence of aluminium phenoxide and other acidic catalysts. Recueil des Travaux Chimiques des Pays-Bas, 97(9), 223-227. DOI: 10.1002/recl.19780970902. View Source
